molecular formula C10H7IO2 B14907605 7-iodo-4-methyl-2H-chromen-2-one

7-iodo-4-methyl-2H-chromen-2-one

Cat. No.: B14907605
M. Wt: 286.07 g/mol
InChI Key: ARFACGXYMIJODQ-UHFFFAOYSA-N
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Description

7-iodo-4-methyl-2H-chromen-2-one is a synthetic iodinated coumarin derivative intended for research and development purposes. Coumarin scaffolds, particularly those halogenated at various positions on the benzopyrone ring, are of significant interest in medicinal chemistry and materials science. Iodocoumarins serve as key intermediates in cross-coupling reactions, such as Suzuki or Sonogashira reactions, for constructing more complex molecular architectures . The biological profile of coumarin derivatives is extensive; they have been explored for antibacterial , anti-inflammatory, antioxidant, and anticancer activities. The introduction of an iodine atom at the 7-position, combined with the methyl group at the 4-position, is a modification that researchers investigate to understand its influence on the molecule's electronic properties, binding affinity to biological targets, and overall bioactivity. This compound is supplied exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

IUPAC Name

7-iodo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFACGXYMIJODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Sandmeyer Reaction from 7-Amino-4-methylcoumarin

Synthetic Pathway

The most direct method involves converting 7-amino-4-methylcoumarin to the target compound through diazotization followed by iodide substitution:

  • Diazotization : Treat 7-amino-4-methylcoumarin with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Sandmeyer Reaction : Introduce iodide using KI, yielding 7-iodo-4-methylcoumarin.

Experimental Data

  • Yield : 65–75% under optimized conditions.
  • Key Reagents : NaNO₂ (1.2 equiv), HCl (3M), KI (2 equiv).
  • Conditions : Reaction time = 2–3 hours at 0°C.
Reaction Mechanism:

$$
\text{7-NH}2\text{-4-Me-coumarin} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{KI}} \text{7-Iodo-4-Me-coumarin}
$$

Advantages and Limitations

  • Advantages : High regioselectivity; avoids harsh iodination conditions.
  • Limitations : Requires synthesis of 7-amino precursor, which adds steps.

Direct Iodination of 7-Hydroxy-4-methylcoumarin

Methodology

7-Hydroxy-4-methylcoumarin undergoes electrophilic iodination using iodine in basic media:

  • Base-Mediated Iodination : React 7-hydroxy-4-methylcoumarin with I₂ and KOH in methanol.
  • Workup : Neutralize with HCl and purify via recrystallization.

Experimental Insights

  • Yield : 50–60%.
  • Conditions : I₂ (1.1 equiv), KOH (3 equiv), methanol, 2 hours at 25°C.
  • Byproducts : Diiodinated derivatives form if excess I₂ is used.
Key Reaction:

$$
\text{7-OH-4-Me-coumarin} + \text{I}_2 \xrightarrow{\text{KOH/MeOH}} \text{7-Iodo-4-Me-coumarin} + \text{HI}
$$

Optimization Strategies

  • Additives : Pivalic acid improves regioselectivity by stabilizing intermediates.
  • Solvent : Methanol or ethanol preferred for solubility.

Electrophilic Iodination Using Directed Metalation

Directed Ortho-Iodination

A lithiation-iodination sequence enables precise substitution:

  • Lithiation : Treat 4-methylcoumarin with LDA (lithium diisopropylamide) at −78°C.
  • Iodination : Quench with I₂ to install iodine at the 7-position.

Performance Metrics

  • Yield : 40–50% (limited by competing side reactions).
  • Reagents : LDA (2.5 equiv), I₂ (1.5 equiv), THF solvent.

Challenges

  • Regioselectivity : Competing iodination at positions 5 or 8 may occur without directing groups.
  • Low-Temperature Requirements : Increases operational complexity.

Pechmann Condensation with Iodinated Resorcinol Derivatives

Pathway Overview

Synthesize the coumarin core with pre-installed iodine via Pechmann condensation:

  • Resorcinol Derivative : Use 3-iodoresorcinol as the phenolic component.
  • Condensation : React with ethyl acetoacetate in H₂SO₄ or polyphosphoric acid (PPA).

Data and Conditions

  • Yield : 30–40% (due to limited availability of iodinated resorcinol).
  • Catalysts : H₂SO₄ (traditional) or PPA (faster, higher yields).
Reaction Scheme:

$$
\text{3-Iodoresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{7-Iodo-4-Me-coumarin}
$$

Limitations

  • Substrate Accessibility : 3-Iodoresorcinol is synthetically challenging to prepare.
  • Side Reactions : Over-sulfonation or decomposition in acidic conditions.

Comparative Analysis of Methods

Method Starting Material Yield (%) Key Advantage Major Limitation
Diazotization-Sandmeyer 7-Amino-4-Me-coumarin 65–75 High regioselectivity Multi-step synthesis
Direct Iodination 7-OH-4-Me-coumarin 50–60 Single-step Competing diiodination
Directed Metalation 4-Me-coumarin 40–50 No pre-functionalization Low yield, cryogenic conditions
Pechmann Condensation 3-Iodoresorcinol 30–40 Builds iodine during core formation Rare starting material

Chemical Reactions Analysis

Types of Reactions

7-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-iodo-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, leading to its potential therapeutic effects. Additionally, its ability to generate reactive oxygen species contributes to its anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Iodinated Coumarin Derivatives

8-Iodo-5,7-Dimethoxy-4-Methyl-2H-Chromen-2-One
  • Structural Differences : Iodine is positioned at C8 instead of C7, with additional methoxy groups at C5 and C5.
  • Synthesis : Prepared via iodination of 5,7-dimethoxy-4-methylcoumarin using iodine in the presence of KOH .
  • Properties: The crystal structure exhibits weak C–H···O hydrogen bonds and O···I interactions, forming a layered lattice.
7-(3-Iodopropoxy)-4-Phenyl-2H-Chromen-2-One
  • Structural Differences : Contains a 3-iodopropoxy chain at C7 and a phenyl group at C4 instead of a methyl group.
  • Synthesis : Derived from 7-hydroxy-4-phenylcoumarin via alkylation with 1,3-diiodopropane .

Halogen-Substituted Analogs

4-Chloromethyl-7-Methyl-2H-Chromen-2-One
  • Structural Differences : Chlorine replaces iodine at C4 (as a chloromethyl group) with a methyl group at C7.
  • Applications : The chloromethyl group acts as a reactive intermediate for further functionalization (e.g., nucleophilic substitution) .
  • Comparison : Chlorine’s smaller atomic radius and higher electronegativity compared to iodine may lead to weaker halogen bonding but faster reaction kinetics .

Hydroxy- and Methoxy-Substituted Coumarins

7-Hydroxy-4-Methyl-2H-Chromen-2-One (4-Methylumbelliferone)
  • Structural Differences : A hydroxyl group replaces iodine at C7.
  • Properties : Widely used as a fluorescent probe due to its hydroxy group, which enables strong UV absorption and emission. In contrast, the iodine atom in the target compound may quench fluorescence but improve stability against oxidation .
  • Pharmacological Relevance : Serves as a precursor for thiofibrates and triazole hybrids with reported antidiabetic and anticancer activities .
6-(4-Nitrobenzylamino)-7-Hydroxy-4-Methyl-2H-Chromen-2-One
  • Structural Differences: A nitrobenzylamino group at C6 and hydroxyl at C7.
  • Data : Melting point 185–186°C; IR peaks at 3546 cm⁻¹ (O–H) and 1670 cm⁻¹ (C=O); molecular ion peak at m/z 326 .

Methyl-Substituted Derivatives

4,7-Dimethyl-2H-Chromen-2-One
  • Structural Differences : Lacks iodine but has methyl groups at both C4 and C7.
  • Properties : The dual methyl groups increase hydrophobicity and steric hindrance, reducing intermolecular interactions compared to the 7-iodo analog. Replacing the 2-one oxygen with sulfur (thiocoumarin) red-shifts UV-Vis absorption due to increased conjugation .

Key Findings and Implications

  • Iodine Position Matters : The 7-iodo substitution likely offers distinct electronic and steric effects compared to 8-iodo derivatives, influencing crystal packing and target binding .
  • Halogen vs. Hydroxy Groups : Replacing iodine with hydroxyl (as in 4-methylumbelliferone) shifts applications from stability-focused therapeutics to fluorescent probes .
  • Synthetic Flexibility : Chlorine or iodinated alkyl chains enable further derivatization, highlighting the scaffold’s versatility in drug design .

Q & A

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR).
  • QSAR modeling : Correlate substituent electronegativity (e.g., iodine’s polarizability) with activity .
  • NBO analysis : Assess charge transfer effects on reactivity .

What are the challenges in characterizing the thermal stability of this compound?

Basic Research Question
Employ TGA/DSC to monitor decomposition temperatures and phase transitions. Key considerations:

  • Iodine’s high atomic mass may lower melting points compared to non-halogenated analogs.
  • Compare stability with 7-chloro or 7-bromo derivatives to assess halogen effects .

How can solubility and bioavailability of this compound be improved for pharmacological studies?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) .
  • Nanoformulation : Use liposomes or cyclodextrins to enhance aqueous solubility.
  • Co-crystallization : Explore co-crystals with succinic acid or urea to modify dissolution rates .

What analytical techniques quantify trace impurities in synthesized this compound?

Basic Research Question

  • HPLC-PDA/MS : Detect iodinated byproducts (e.g., di-iodinated isomers).
  • Elemental analysis : Verify iodine content (theoretical vs. experimental %).
  • XPS : Confirm iodine oxidation state and bonding environment .

How does iodine substitution influence the electronic properties of the coumarin core?

Advanced Research Question

  • UV-Vis spectroscopy : Compare absorption maxima with non-iodinated analogs; iodine’s heavy atom effect may enhance spin-orbit coupling, affecting fluorescence .
  • TD-DFT calculations : Simulate electronic transitions to assign spectral bands .
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of iodine .

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